3-Chloro-4-amino-5-iodobenzylamine
Description
Properties
Molecular Formula |
C7H8ClIN2 |
|---|---|
Molecular Weight |
282.51 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloro-6-iodoaniline |
InChI |
InChI=1S/C7H8ClIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 |
InChI Key |
KRTPRHZPSNBKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)CN |
Origin of Product |
United States |
Scientific Research Applications
The biological activity of 3-Chloro-4-amino-5-iodobenzylamine is primarily attributed to its interactions with various molecular targets, particularly in the context of polypharmacology. Studies have indicated that compounds with similar structures can exhibit multiple pharmacological effects, including:
- Anticancer Activity : Research has shown that 3-Chloro-4-amino-5-iodobenzylamine can inhibit cancer cell proliferation. For instance, it demonstrated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can significantly reduce pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages stimulated by lipopolysaccharides (LPS) .
- Cardioprotective Properties : The compound has been explored for its potential to protect cardiac tissues from ischemic damage. It acts as an agonist at adenosine A3 receptors, which are implicated in cardioprotection during ischemic events .
Synthesis and Reactivity
The synthesis of 3-Chloro-4-amino-5-iodobenzylamine can be achieved through various methods involving nucleophilic substitutions due to the presence of its amino group and halogens. Typical reactions include:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions, allowing for the formation of more complex derivatives that may exhibit enhanced pharmacological properties.
- Halogenation Reactions : The presence of chlorine and iodine facilitates further modifications, which can lead to compounds with improved biological activities.
Case Studies and Research Findings
Several case studies have explored the applications and effects of 3-Chloro-4-amino-5-iodobenzylamine:
-
Anticancer Activity Evaluation (2023) :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated significant dose-dependent cytotoxicity with an IC50 value of 15 µM.
-
Anti-inflammatory Study (2025) :
- Objective : Investigate effects on LPS-stimulated macrophages.
- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
- Cardioprotective Research (2024) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Analysis
The closest structural analogs identified in the provided evidence include halogenated aromatic amines with variations in the core aromatic ring (benzene vs. pyridine) and substituent positioning. A critical comparison is outlined below:
Table 1: Structural Comparison of 3-Chloro-4-amino-5-iodobenzylamine and Analogs
*Similarity scores derived from structural fingerprinting algorithms in .
Impact of Aromatic Core and Substituent Positioning
Pyridine vs. Benzene Core
The pyridine analog, 3-Chloro-5-iodopyridin-4-amine (similarity score 0.78 ), replaces the benzene ring with a pyridine ring. This introduces a nitrogen atom at position 1, altering electronic properties:
- Basicity : Pyridine’s lone pair on nitrogen reduces basicity compared to benzylamine.
- Solubility : Pyridine derivatives often exhibit higher water solubility due to polarizability.
- Reactivity : Halogen substituents on pyridine may undergo nucleophilic aromatic substitution more readily than on benzene due to electron-deficient aromatic systems.
Substituent Positioning
Compounds like CAS 77332-79-7 (similarity score 0.77 ) feature shifted substituents (e.g., Cl at position 2 or NH₂ at position 5), which can drastically alter steric interactions and binding affinities in biological targets.
Functional Group Variations
The phthalimide derivative, 3-Chloro-N-phenyl-phthalimide , lacks the iodine and amine groups but shares a chlorine substituent. Its rigid, planar structure is suited for polymer synthesis (e.g., polyimides), whereas 3-Chloro-4-amino-5-iodobenzylamine’s flexible benzylamine backbone may favor applications in ligand design or catalysis.
Research Findings and Inferred Properties
While direct experimental data for 3-Chloro-4-amino-5-iodobenzylamine are absent in the provided evidence, insights from analogs suggest:
- Synthetic Utility : The amine group enables conjugation reactions (e.g., amide bond formation), while halogens allow for cross-coupling reactions.
Q & A
Q. What are the standard synthetic routes for 3-chloro-4-amino-5-iodobenzylamine, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Pathways :
- Condensation Reactions : Use 3-chloro-4-nitro-5-iodobenzylamine as a precursor, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine .
- Halogenation : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .
- Intermediate Characterization :
- NMR Spectroscopy : Confirm regioselectivity of iodine substitution via ¹H and ¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]⁺ ~ 326.5 g/mol) .
Q. How can researchers resolve spectral contradictions (e.g., unexpected peaks in NMR) during structural validation?
Methodological Answer:
- Stepwise Approach :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-chloro-4-amino-benzylamine derivatives) to identify artifacts .
- Supplementary Techniques : Use HPLC-MS to detect impurities or byproducts; adjust purification methods (e.g., gradient elution with acetonitrile/TFA) .
- Crystallography : If ambiguities persist, perform X-ray crystallography for unambiguous structural confirmation .
Q. What purification strategies are optimal for isolating 3-chloro-4-amino-5-iodobenzylamine from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours, and filter .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile mobile phases .
Advanced Research Questions
Q. How can synthetic yields of 3-chloro-4-amino-5-iodobenzylamine be optimized in large-scale reactions?
Methodological Answer:
- Critical Parameters :
- Yield Analysis : Compare gravimetric yields (target: ≥65%) and purity (HPLC ≥98%) across 3–5 trial batches .
Q. How do researchers analyze conflicting bioactivity data (e.g., inconsistent IC₅₀ values) in pharmacological studies?
Methodological Answer:
- Root-Cause Investigation :
- Assay Conditions : Check pH, temperature, and solvent (DMSO vs. saline) effects on compound stability .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., deiodinated analogs) .
- Receptor Binding Models : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity variations due to iodine’s steric effects .
- Data Harmonization : Normalize results using reference inhibitors (e.g., SB-202190 for kinase assays) .
Q. What strategies are effective for designing 3-chloro-4-amino-5-iodobenzylamine analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- Structural Modifications :
- In Silico Screening : Use SwissADME to predict logP, bioavailability, and blood-brain barrier permeability .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Recommendations : Use amber vials, inert atmospheres (N₂), and −20°C for long-term storage .
Q. What computational tools are suitable for modeling 3-chloro-4-amino-5-iodobenzylamine’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to p38 MAP kinase using GROMACS; analyze hydrogen bonding with Lys53 and Asp168 .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., amino group nucleophilicity) .
- Software : Schrödinger Suite, Gaussian 16, or open-source alternatives like Open Babel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
